Tetrakis(triphenylphosphine)palladium

Beschreibung

Reduction Methods

Direct reduction of palladium(II) salts is a common and efficient approach to obtaining tetrakis(triphenylphosphine)palladium(0).

One of the earliest reported methods for the synthesis of this compound(0) involves the reduction of sodium chloropalladate using hydrazine (B178648) in the presence of triphenylphosphine (B44618). wikipedia.org This method, developed by Lamberto Malatesta and his team in the 1950s, laid the groundwork for many subsequent preparations. wikipedia.org The reaction is typically carried out in a suitable solvent, and the product precipitates out of the solution.

A variation of this method involves dissolving palladium dichloride and triphenylphosphine in an aprotic polar solvent, such as dimethylformamide or dimethyl sulfoxide (B87167), and heating the mixture. erowid.orggoogle.comresearchgate.net After a period of heating, an aqueous solution of hydrazine is added, leading to the reduction of the palladium(II) complex and the formation of the desired product. google.comresearchgate.net The reaction is vigorous and results in the evolution of nitrogen gas. erowid.org The final product is then isolated by filtration, washed, and dried. erowid.orgresearchgate.net

| Parameter | Details | References |

| Palladium Source | Sodium Chloropalladate or Palladium Dichloride | wikipedia.orggoogle.com |

| Reducing Agent | Hydrazine or Hydrazine Hydrate (B1144303) | wikipedia.orgerowid.org |

| Ligand | Triphenylphosphine | wikipedia.orgerowid.org |

| Solvent | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | erowid.orggoogle.comresearchgate.net |

| Reaction Temperature | Heating to ~140°C, then cooling for hydrazine addition | erowid.orggoogle.comresearchgate.net |

| Yield | High, up to 90-95% | erowid.orgresearchgate.net |

In a move towards more environmentally friendly synthesis, ascorbic acid has been employed as a non-toxic reducing agent. researchgate.netdiva-portal.org This method offers a facile and efficient route to this compound(0). diva-portal.orgdiva-portal.org The reaction can be performed with palladium(II) acetate (B1210297) as the palladium source, which is a relatively inexpensive starting material. researchgate.net The use of ascorbic acid presents a greener alternative to the often-toxic hydrazine. researchgate.net

| Parameter | Details | References |

| Palladium Source | Palladium(II) Acetate | researchgate.net |

| Reducing Agent | Ascorbic Acid | researchgate.netdiva-portal.org |

| Ligand | Triphenylphosphine | researchgate.net |

| Yield | 83% | diva-portal.orgdiva-portal.org |

Two-Step Synthesis from Palladium(II) Precursors

An alternative and widely used strategy involves a two-step process starting from palladium(II) chloride. wikipedia.org This method provides a well-controlled synthesis, often leading to a high-purity product.

The first step is the synthesis of bis(triphenylphosphine)palladium(II) dichloride. This is achieved by reacting palladium(II) chloride with two equivalents of triphenylphosphine. wikipedia.org The reaction is typically carried out in a suitable organic solvent, such as benzonitrile (B105546) or toluene. youtube.com The resulting complex, a yellow solid, is stable and can be isolated and purified before proceeding to the next step. wikipedia.orgyoutube.comcommonorganicchemistry.com Several crystal structures of this intermediate have been reported, all showing a square planar geometry with the trans isomeric form being prevalent. wikipedia.org

| Parameter | Details | References |

| Starting Material | Palladium(II) Chloride | wikipedia.org |

| Reagent | Triphenylphosphine (2 equivalents) | wikipedia.org |

| Solvent | Benzonitrile, Toluene, or Dichloromethane | youtube.comresearchgate.net |

| Product | Bis(triphenylphosphine)palladium(II) Dichloride | wikipedia.org |

| Appearance | Yellow solid | wikipedia.orgcommonorganicchemistry.com |

The isolated bis(triphenylphosphine)palladium(II) dichloride is then reduced in the presence of excess triphenylphosphine to yield the final product, this compound(0). wikipedia.org Hydrazine is a commonly used reducing agent for this step. wikipedia.orgwikipedia.org This two-step approach allows for the purification of the intermediate, which can lead to a cleaner final product. wikipedia.org It is also possible to perform both steps in a one-pot reaction without isolating the intermediate complex. wikipedia.org

| Parameter | Details | References |

| Starting Material | Bis(triphenylphosphine)palladium(II) Dichloride | wikipedia.org |

| Reducing Agent | Hydrazine | wikipedia.orgwikipedia.org |

| Additional Reagent | Triphenylphosphine | wikipedia.org |

| Final Product | This compound(0) | wikipedia.org |

| Reaction Type | Can be a one-pot or two-step process | wikipedia.org |

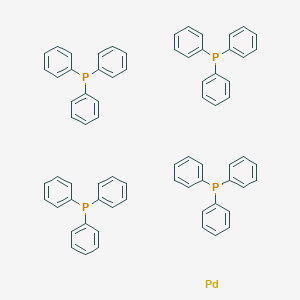

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

palladium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHFRUOZVGFOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60P4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065732 | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14221-01-3 | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Tetrakis Triphenylphosphine Palladium

Established Synthetic Routes

Displacement Reactions

The most common preparations of Tetrakis(triphenylphosphine)palladium(0) involve displacement reactions where precursor ligands are substituted by triphenylphosphine (B44618) (PPh₃), followed by or concurrent with the reduction of the palladium(II) center to palladium(0).

A foundational method involves a two-step process starting from a palladium(II) precursor like palladium(II) chloride. wikipedia.org In the first step, palladium(II) chloride reacts with two equivalents of triphenylphosphine to form the intermediate complex, dichlorobis(triphenylphosphine)palladium(II). In the second step, this intermediate is treated with an excess of triphenylphosphine and a reducing agent, such as hydrazine (B178648) (N₂H₄), to yield the final Pd(PPh₃)₄ complex. wikipedia.org

These steps can be combined into a one-pot reaction, which is often preferred for its convenience and efficiency. wikipedia.orgerowid.org In such a procedure, palladium(II) chloride, a large excess of triphenylphosphine, and a solvent like dimethyl sulfoxide (B87167) (DMSO) are heated to form a solution. erowid.orgyoutube.com The subsequent addition of hydrazine hydrate (B1144303) acts as the reductant, causing the precipitation of the bright yellow crystalline product upon cooling. erowid.org Another reported displacement reaction involves the use of tetracarbonyl palladium as the starting material, which reacts with triphenylphosphine to displace the carbonyl ligands. youtube.com

Industrial Scale Preparation and Stability Considerations

For this compound(0) to be viable for industrial applications, its synthesis must be scalable, high-yielding, and result in a stable product. The one-pot synthesis using palladium(II) chloride, triphenylphosphine, and a reducing agent in an aprotic polar solvent is well-suited for this purpose. erowid.orggoogle.com Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used, with hydrazine hydrate serving as the typical reducing agent. erowid.orgresearchgate.net This method has been reported to produce yields in the range of 90-95%. erowid.orgresearchgate.net

A significant challenge in the production and use of this compound is its stability. It is known to be sensitive to air, heat, and light. wikipedia.orgscbt.com Upon exposure to air, the bright yellow solid gradually decomposes and turns brown or orange. blogspot.comchemicalbook.com This degradation can lead to a loss of catalytic activity, making storage and handling critical. google.com To ensure its integrity, the compound is typically stored under an inert atmosphere, such as argon, at cold temperatures. wikipedia.org

A key innovation for industrial-scale production addresses this stability issue directly. A patented process describes a method to produce highly stable crystalline Pd(PPh₃)₄ by introducing a final washing step with hydrocarbon solvents like n-hexane or n-heptane after the initial wash with an alcohol. google.comresearchgate.net This additional step effectively removes residual alcohol and other impurities, yielding a product with enhanced stability and a higher, more defined melting point (128-131 °C with decomposition), compared to material prepared by conventional methods. google.com

| Property | Description | Source |

|---|---|---|

| Appearance | Bright yellow crystalline solid/powder. | scbt.comblogspot.com |

| Sensitivities | Sensitive to air, heat, and light. | wikipedia.orgscbt.com |

| Decomposition | Turns brown or orange upon decomposition in air. Solutions are also unstable and should be used freshly prepared. | blogspot.comchemicalbook.com |

| Storage Conditions | Store cold under an inert atmosphere (e.g., Argon). Avoid oxidizing agents. | wikipedia.orgscbt.com |

| Improved Stability Method | Washing with hydrocarbon solvents (n-hexane, n-heptane) after alcohol wash removes impurities and increases stability for industrial use. | google.com |

Advancements in Synthesis for Improved Efficiency

Research continues to seek improvements in the synthesis of Pd(PPh₃)₄, focusing on increasing efficiency, reducing costs, and enhancing safety. A notable advancement is the development of hydrazine-free synthetic routes. While effective, hydrazine is highly toxic, and eliminating its use is a significant step toward greener chemistry.

| Method | Palladium Precursor | Reducing Agent | Solvent | Typical Yield | Key Feature | Source |

|---|---|---|---|---|---|---|

| Classic One-Pot | Palladium(II) Chloride | Hydrazine Hydrate | DMSO or DMF | 90-95% | High-yielding, scalable for industrial use. | erowid.orgresearchgate.net |

| Hydrazine-Free | Palladium(II) precursor | Non-toxic reducing agents | Not specified | 83% | Improved safety by avoiding toxic hydrazine. | diva-portal.org |

| Alternative Reductant | Dichlorobis(triphenylphosphine)palladium(II) | Ascorbic Acid | Not specified | Not specified | Another example of a safer, hydrazine-free route. | wikipedia.org |

| Carbonyl Displacement | Tetracarbonyl Palladium | None required (ligand exchange) | Not specified | Not specified | Alternative starting material. | youtube.com |

Catalytic Mechanisms and Reaction Pathways

General Catalytic Cycle of Palladium(0) Complexes

The generalized catalytic cycle for palladium(0) complexes, such as those generated from tetrakis(triphenylphosphine)palladium(0), is a cornerstone of modern organic synthesis. This cycle typically involves four key elementary steps: ligand dissociation, oxidative addition, transmetalation, and reductive elimination. These steps work in concert to couple two organic fragments, with the palladium complex acting as the catalytic hub. The entire process regenerates the active palladium(0) species, allowing it to re-enter the cycle. youtube.com

For a catalytic cycle to commence, the coordinatively saturated 18-electron complex, this compound(0) [Pd(PPh₃)₄], which is often used as a pre-catalyst, must first become coordinatively unsaturated. libretexts.orgyoutube.com This is achieved through the dissociation of one or two triphenylphosphine (B44618) ligands in solution. This equilibrium process generates more reactive 16-electron or 14-electron species, [Pd(PPh₃)₃] and [Pd(PPh₃)₂] respectively. youtube.com The 14-electron species, [Pd(PPh₃)₂], is widely considered to be the active catalyst that enters the catalytic cycle. wikipedia.org The dissociation is necessary to create a vacant coordination site on the palladium atom, which is required for the subsequent oxidative addition step. rsc.org

Table 1: Ligand Dissociation from Pd(PPh₃)₄

| Complex | Electron Count | Role |

|---|---|---|

| Pd(PPh₃)₄ | 18 | Pre-catalyst |

| Pd(PPh₃)₃ | 16 | Intermediate |

This table illustrates the sequential dissociation of triphenylphosphine ligands to generate the catalytically active species.

Oxidative addition is a critical step in which the palladium(0) complex reacts with an organic halide (R-X) or pseudohalide. acs.orgacs.org In this process, the palladium center is oxidized from Pd(0) to Pd(II), while the C-X bond of the substrate is cleaved. youtube.comcsbsju.edu The palladium atom inserts itself into the R-X bond, resulting in the formation of a new square-planar Pd(II) complex, typically with the R and X groups occupying cis positions. wikipedia.org This fundamental transformation increases both the oxidation state and the coordination number of the palladium. acs.org The rate of oxidative addition can be influenced by several factors, including the nature of the halide (I > Br > Cl), the hybridization of the carbon atom, and the electronic properties of the supporting ligands. rsc.orgresearchgate.net

The general form of this reaction is: [Pd⁰L₂] + R-X → [trans-PdII(R)(X)L₂] researchgate.net

Following oxidative addition, the transmetalation step involves the transfer of an organic group (R') from an organometallic reagent (R'-M) to the newly formed Pd(II) complex. wikipedia.orgacs.org This reaction produces a diorganopalladium(II) complex ([R-Pd(II)-R']) and a metal salt (M-X). csbsju.eduwikipedia.org This step is central to cross-coupling reactions like the Suzuki, Stille, and Negishi reactions, where the organometallic reagent is an organoboron, organotin, or organozinc compound, respectively. wikipedia.org The mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state, depending on the nature of the metals, ligands, and reaction conditions. wikipedia.orgacs.org The efficiency of this step is often accelerated by the presence of electron-rich nucleophiles and electron-poor electrophiles. nih.gov

Table 2: Common Cross-Coupling Reactions and their Transmetalating Agents

| Reaction Name | Organometallic Reagent (R'-M) | Metal (M) |

|---|---|---|

| Suzuki Reaction | Organoboron | Boron |

| Stille Reaction | Organotin | Tin |

| Negishi Reaction | Organozinc | Zinc |

This table shows the different organometallic reagents used in various palladium-catalyzed cross-coupling reactions, which transfer an organic group to the palladium center during the transmetalation step. wikipedia.org

The general form of this reaction is: [cis-PdII(R)(R')L₂] → R-R' + [Pd⁰L₂]

Detailed Mechanistic Studies of Specific Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. byjus.comwikipedia.org The catalytic cycle of the Heck reaction shares similarities with the general cycle but also has distinct features. It was the first example of a reaction shown to proceed via a Pd(0)/Pd(II) cycle. byjus.comwikipedia.org

The accepted mechanism involves the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide to the 14-electron Pd(0) species, forming a 16-electron square-planar Pd(II) complex. numberanalytics.comnih.gov

Alkene Coordination and Insertion: The alkene then coordinates to the palladium(II) complex. This is followed by a migratory insertion (also known as carbopalladation) of the alkene into the palladium-carbon bond. This step proceeds via a syn-addition, where the palladium and the aryl/vinyl group add to the same face of the double bond. byjus.comnumberanalytics.com

β-Hydride Elimination: After insertion, for the reaction to proceed, the resulting alkylpalladium(II) intermediate must have a hydrogen atom on the carbon beta to the palladium. A β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and the substituted alkene product. byjus.comnumberanalytics.com This elimination step also requires a syn-periplanar arrangement between the palladium and the hydrogen atom.

Reductive Elimination/Base Regeneration: Finally, the palladium(0) catalyst is regenerated. The palladium-hydride complex undergoes reductive elimination in the presence of a base. The base removes the hydride and the halide from the palladium, regenerating the active Pd(0) catalyst and forming a salt. libretexts.orgbyjus.com

Table 3: Key Mechanistic Steps in the Heck Reaction

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the R-X bond. | R-Pd(II)-X complex |

| Migratory Insertion | Alkene inserts into the R-Pd bond. | Alkylpalladium(II) complex |

| β-Hydride Elimination | A β-hydrogen is transferred to Pd, forming the product alkene. | Hydridopalladium(II) complex |

This table summarizes the primary steps involved in the catalytic cycle of the Heck reaction.

Variations of the Heck reaction exist, such as the amino-Heck reaction, which forms a nitrogen-carbon bond and can utilize this compound(0) as the catalyst. byjus.comwikipedia.org

Other Catalytic Transformations

This compound(0) is also a key catalyst in allylic substitution reactions, often referred to as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a leaving group in an allylic position with a nucleophile. wikipedia.org

The mechanism begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, forming a π-allyl-Pd(0) complex. nrochemistry.comyoutube.com This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a cationic η³-π-allylpalladium(II) complex. wikipedia.orgnrochemistry.com

The nucleophile then attacks this electrophilic π-allyl complex. The mode of attack can vary depending on the nature of the nucleophile. "Soft" nucleophiles (pKa of conjugate acid < 25) typically attack the allyl group directly, while "hard" nucleophiles (pKa of conjugate acid > 25) may attack the palladium center first, followed by reductive elimination. organic-chemistry.orgpku.edu.cn In either case, the final result is the formation of the substituted product and the regeneration of the Pd(0) catalyst. youtube.com

This catalytic process can also lead to rearrangements of allylic systems, such as the isomerization of allylic acetates. researchgate.net

| Step | Description | Key Intermediate |

| Coordination | Pd(0) coordinates to the allylic double bond. | η²-π-allyl-Pd(0) complex |

| Oxidative Addition | Expulsion of the leaving group to form a cationic complex. | η³-π-allylpalladium(II) complex |

| Nucleophilic Attack | The nucleophile attacks the π-allyl ligand. | - |

| Catalyst Regeneration | The product is released, and the Pd(0) catalyst is regenerated. | Pd(0) species |

This table summarizes the mechanism of palladium-catalyzed allylic substitution.

Nucleophilic Additions to Alkenes and Alkynes

This compound(0) is instrumental in catalyzing the addition of nucleophiles to unsaturated carbon-carbon bonds. chemicalbook.comsigmaaldrich.com A prominent example of this reactivity is observed in the Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation. wikipedia.org

The catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the double bond of an allylic substrate, forming a η² π-allyl complex. organic-chemistry.org This is followed by oxidative addition, where the leaving group on the allylic substrate is expelled, resulting in the formation of a cationic η³ π-allyl palladium(II) complex. wikipedia.orgorganic-chemistry.org The nucleophile then attacks this complex. The nature of the nucleophile dictates the pathway; "soft" nucleophiles (from conjugate acids with pKa < 25) tend to add directly to the allyl group, while "hard" nucleophiles may first attack the palladium center, followed by reductive elimination to furnish the final product. organic-chemistry.org

A general representation of this process is the allylation of carbonyl compounds, where the palladium catalyst activates an allylic acetate (B1210297) for substitution by an enolate nucleophile. researchgate.net

Table 1: Examples of Pd(PPh₃)₄ Catalyzed Nucleophilic Additions

| Substrate Type | Nucleophile | Product Type |

|---|---|---|

| Allylic Acetates | Malonates (soft) | Allylated Malonic Esters |

| Allylic Carbonates | Amines | Allylic Amines |

Cycloadditions

Pd(PPh₃)₄ catalyzes various cycloaddition reactions, enabling the construction of cyclic frameworks. A notable example is the cyclotrimerization of arynes to form triphenylenes. researchgate.net In this process, the palladium(0) complex coordinates with aryne intermediates, facilitating their assembly into a six-membered ring.

Another application is in the reaction of propargyl acetates with norbornene, which yields cyclopropyl (B3062369) ketones stereoselectively. researchgate.net The mechanism is thought to involve the formation of a palladium-allenylidene or a related intermediate, which then undergoes cycloaddition with the alkene.

Carbonylation Reactions

Carbonylation reactions involve the insertion of carbon monoxide (CO) into an organic substrate, a transformation efficiently catalyzed by Pd(PPh₃)₄. sigmaaldrich.com In the hydroalkoxycarbonylation of alkenes, for instance, a palladium hydride species is proposed as the active catalyst. researchgate.net

The catalytic cycle involves several key steps:

Olefin Insertion : The alkene inserts into the palladium-hydride (Pd-H) bond to create a palladium-alkyl intermediate. researchgate.net

CO Insertion : Carbon monoxide then inserts into the palladium-carbon (Pd-C) bond of this intermediate, forming a palladium-acyl complex. researchgate.net

This methodology has been applied to the carbonylation of various substrates, including vinyl iodides and different alkenes like 1-hexene (B165129) and styrene. sigmaaldrich.comresearchgate.net

Reduction Reactions

Pd(PPh₃)₄ is also employed as a catalyst in various reduction reactions. It can facilitate the reduction of aryl bromides, converting carbon-halogen bonds to carbon-hydrogen bonds. sigmaaldrich.com A well-documented example is the conjugate reduction of α,β-unsaturated ketones and aldehydes. In this system, a silane, such as diphenylsilane, acts as the hydride source. The addition of a co-catalyst like zinc chloride can radically alter the reactivity, enabling efficient 1,4-reduction. researchgate.net The palladium catalyst activates the silicon-hydride bond, facilitating the transfer of a hydride to the electrophilic β-carbon of the unsaturated carbonyl compound.

Carbon-Tin Bond Formation

The formation of carbon-tin bonds is a key step in the Stille coupling reaction, one of the most powerful methods for creating carbon-carbon bonds. organic-chemistry.orgwikipedia.org Pd(PPh₃)₄ is a prototypical catalyst for this transformation. sigmaaldrich.com

The catalytic cycle for the Stille reaction is well-established and proceeds via three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate, Pd(R¹)(X)L₂. wikipedia.orgwikipedia.org

Transmetalation : The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium center. This step forms a new Pd(II) intermediate, Pd(R¹)(R²)L₂, and a tin halide byproduct (X-SnR₃). wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. chemicalbook.comwikipedia.org

Table 2: Key Steps in the Stille Coupling Catalytic Cycle

| Step | Reactants | Intermediate/Product | Catalyst State Change |

|---|---|---|---|

| Oxidative Addition | Pd(0)L₂, R¹-X | Pd(II)(R¹)(X)L₂ | Pd(0) → Pd(II) |

| Transmetalation | Pd(II)(R¹)(X)L₂, R²-SnR₃ | Pd(II)(R¹)(R²)L₂ | Pd(II) → Pd(II) |

Decarboxylative Allylation

Decarboxylative allylation is a variation of the Tsuji-Trost reaction where the nucleophile is generated via decarboxylation. Pd(PPh₃)₄, often in conjunction with other phosphine (B1218219) ligands, effectively catalyzes the coupling of α-oxocarboxylic acids with allylic carbonates. researchgate.net The reaction is believed to proceed through the phosphine-mediated decarboxylation of the carboxylic acid, which generates an acyl anion equivalent. This nucleophilic species is then trapped in situ by the π-allyl palladium complex, which is formed concurrently from the allylic carbonate, leading to the formation of α,β-unsaturated ketones. researchgate.net This method avoids the pre-formation of allyl esters, streamlining the synthetic process. researchgate.net

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is another area where Pd(PPh₃)₄ catalysis is highly effective. Intramolecular coupling reactions, such as the Heck reaction, are frequently used to construct heterocyclic rings. askpharmacy.net For example, the synthesis of benzofuran (B130515) derivatives can be achieved from appropriately substituted aryl halides and alkynes. researchgate.net

The mechanism for such an intramolecular Heck cyclization generally follows these steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide substrate. askpharmacy.net

Intramolecular Insertion : The tethered alkene or alkyne moiety then inserts into the newly formed palladium-carbon bond, leading to a cyclic palladium intermediate. askpharmacy.net

β-Hydride Elimination : A hydrogen atom from a β-position relative to the palladium is eliminated, which forms a double bond within the newly formed ring and generates a palladium-hydride species. This species then reductively eliminates to regenerate the Pd(0) catalyst. askpharmacy.net

This strategy has been successfully applied to the synthesis of a wide range of heterocyclic systems, including indoles, benzofurans, and carbazoles. researchgate.netaskpharmacy.net

Ligand Effects and Catalyst Modifications

Role of Triphenylphosphine (B44618) Ligands in Catalysis

The triphenylphosphine (PPh₃) ligands in tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are not merely spectators; they are integral to the catalyst's function, stability, and reactivity. chemicalbook.com These ligands form stable complexes with palladium and play a crucial role in modulating the electronic and steric environment of the metal center, which in turn governs the catalytic cycle. chemicalbook.comnih.gov

This compound(0) is an 18-electron complex, which is a coordinatively saturated and stable configuration. wikipedia.orgresearchgate.net For catalysis to occur, the palladium center must become coordinatively unsaturated to allow substrate molecules to bind. This is achieved through the reversible dissociation of one or more triphenylphosphine ligands in solution. wikipedia.orgchemeurope.com

The dissociation process is an equilibrium where Pd(PPh₃)₄ releases a ligand to form the highly reactive 16-electron species, tris(triphenylphosphine)palladium(0), Pd(PPh₃)₃. This species can further dissociate to yield the 14-electron bis(triphenylphosphine)palladium(0), Pd(PPh₃)₂. wikipedia.orgchemeurope.com It is these lower-coordinate species, particularly Pd(PPh₃)₂ and Pd(PPh₃)₃, that are often the true catalytically active species in reactions like cross-coupling. wikipedia.orgchemeurope.comnih.gov

Catalytic Cycle Initiation via Ligand Dissociation

Step 1: Pd(PPh₃)₄ ⇌ Pd(PPh₃)₃ + PPh₃

Step 2: Pd(PPh₃)₃ ⇌ Pd(PPh₃)₂ + PPh₃

Step 3: Oxidative addition of a substrate (e.g., an aryl halide, Ar-X) to the unsaturated palladium center: Pd(PPh₃)₂ + Ar-X → Pd(Ar)(X)(PPh₃)₂ wikipedia.org

This equilibrium is fundamental to the catalytic process, as the concentration of the active, low-ligated species directly influences the rate of the initial, often rate-determining, oxidative addition step. nih.gov

The triphenylphosphine ligands directly influence the course of a catalytic reaction. Their steric bulk and electronic properties affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby controlling reaction pathways and selectivity. nih.govresearchgate.net

For example, in the hydrogenation of acetylene (B1199291), modifying a palladium-titanium dioxide catalyst with triphenylphosphine enhances selectivity towards the desired product. rsc.orgresearchgate.net The physical presence of the bulky phosphine (B1218219) ligands is thought to create sites that favor the adsorption of acetylene while sterically hindering the access of ethylene (B1197577) to the active palladium sites, thus preventing over-hydrogenation. rsc.orgresearchgate.net Similarly, the steric bulk of phosphine ligands is known to facilitate the reductive elimination step, which is the final product-forming step in many cross-coupling reactions. nih.govresearchgate.net

Impact of Ancillary Ligands on Catalytic Activity

While triphenylphosphine is a versatile ligand, the activity of the palladium catalyst can be further tuned by the introduction of ancillary, or secondary, ligands. These ligands can work in concert with or in place of triphenylphosphine to stabilize the catalyst, enhance its reactivity, or alter its selectivity. nih.govrsc.org

A notable example is the use of phosphine oxides, such as triphenylphosphine oxide (Ph₃P=O), as stabilizing ligands in palladium-catalyzed cross-coupling reactions. nih.gov In "ligandless" conditions, where the palladium catalyst can be prone to aggregation into inactive palladium black, the addition of a phosphine oxide can prevent this decomposition. nih.gov The weak coordination of the phosphine oxide stabilizes the highly active palladium nanoparticles throughout the catalytic cycle without passivating the catalyst, leading to improved reaction rates and yields. nih.gov

The table below illustrates the effect of phosphine oxide ligands on the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with 4-bromobenzotrifluoride. nih.gov

| Ligand | Time to 80% Conversion (min) |

| dppb | ~100 |

| dppb(O) | ~70 |

| dppb(O)₂ | <15 |

| Triphenylphosphine oxide | <15 |

| None | Stalled after 30 min |

This interactive table demonstrates the significant rate enhancement provided by phosphine oxide ancillary ligands compared to the phosphine ligand (dppb) or no ligand at all.

Steric and Electronic Effects of Ligand Modifications

The catalytic behavior of palladium complexes is highly sensitive to the steric and electronic properties of their phosphine ligands. benthamopen.compsu.edu By modifying the substituents on the phosphorus atom, one can systematically tune the catalyst's performance for a specific application. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the electron density at the palladium center.

Electron-donating ligands (often bulky alkylphosphines) increase the electron density on the palladium atom. nih.gov This makes the metal center more nucleophilic and accelerates the rate of oxidative addition, a key step in many catalytic cycles. nih.gov

Electron-withdrawing ligands decrease the electron density on the palladium, which can sometimes be beneficial in other steps of the catalytic cycle or for stabilizing certain intermediates. psu.edu

Steric Effects: The size, or steric bulk, of the phosphine ligand plays a critical role.

Bulky ligands promote the formation of low-coordinate, highly reactive palladium species (e.g., L-Pd(0)) by favoring ligand dissociation. nih.gov

They also accelerate the reductive elimination step, where the final product is released from the palladium center, by creating steric crowding around the metal. nih.gov

A study comparing benzoferrocenyl phosphine ligands demonstrated that subtle changes in the ligand structure, affecting both steric and electronic properties, led to different activities in allylic alkylation versus Suzuki coupling reactions. benthamopen.com Ligands that were stronger electron donors showed higher activity in allylic alkylation, where the ionization of the allyl acetate (B1210297) is the rate-limiting step. benthamopen.com

Development of Alternative Phosphine Ligands

The success of triphenylphosphine has spurred the development of a vast array of alternative phosphine ligands designed to overcome its limitations and provide superior catalytic performance. polyu.edu.hkucla.edu These "second-generation" ligands often feature enhanced steric bulk and electron-donating ability, leading to catalysts with higher activity, better stability, and broader substrate scope, especially for challenging reactions like the coupling of unactivated aryl chlorides. nih.govnih.gov

Key classes of alternative phosphine ligands include:

Bulky Trialkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly electron-rich and sterically demanding. nih.gov They form exceptionally active catalysts for a wide range of cross-coupling reactions, including Suzuki, Stille, and Heck reactions, often allowing reactions to proceed at room temperature and with low catalyst loadings. nih.gov

Biaryl Phosphines: Ligands like S-Phos and X-Phos, developed by the Buchwald group, feature bulky biaryl backbones. These ligands are highly effective for challenging C-N and C-C bond-forming reactions. acs.org

Heterocyclic Phosphines: Phosphines incorporating heterocyclic moieties, such as furyl, pyrrole, or indole (B1671886) groups, have shown excellent catalytic activities in various cross-coupling reactions. researchgate.netuni-rostock.de For example, an indole-amide-based phosphine ligand has been used for the synthesis of sterically hindered biaryls in Suzuki-Miyaura coupling with excellent yields and extremely low catalyst loadings. polyu.edu.hk

The table below provides a comparison of different ligand types for the Suzuki-Miyaura coupling of challenging substrates.

| Ligand Family | Key Features | Typical Applications |

| Triphenylphosphine | Moderately bulky, weakly electron-donating | General purpose, effective for reactive substrates (aryl iodides/bromides). nih.gov |

| Trialkylphosphines (e.g., P(t-Bu)₃) | Very bulky, strongly electron-donating | Coupling of unactivated/hindered substrates (e.g., aryl chlorides). nih.gov |

| Biaryl Phosphines (e.g., S-Phos) | Very bulky, electron-rich, specialized backbone | Challenging C-C and C-N couplings, amination reactions. acs.org |

| Heterocyclic Phosphines | Tunable electronic/steric properties, potential for secondary interactions | Suzuki, Heck, Sonogashira, and cyanation reactions. polyu.edu.hkresearchgate.net |

This interactive table summarizes the progression and specialization of phosphine ligands beyond the foundational triphenylphosphine.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool to model the behavior of Pd(PPh₃)₄ in catalytic cycles, offering a molecular-level understanding of complex reaction pathways.

Investigation of Reaction Mechanisms and Energy Barriers

DFT calculations have been instrumental in elucidating the mechanisms of various cross-coupling reactions catalyzed by palladium complexes, including those involving Pd(PPh₃)₄. The entire catalytic cycle, encompassing oxidative addition, transmetalation, and reductive elimination, has been computationally modeled for reactions like the Suzuki-Miyaura and Sonogashira couplings. acs.orgresearchgate.net These studies allow for the characterization of intermediates and transition states along the reaction coordinate.

A key aspect of these investigations is the calculation of energy barriers for each elementary step. For instance, in a model Suzuki-Miyaura reaction, DFT calculations have shown that the oxidative addition of an aryl halide to a Pd(0) species has a significant activation energy, often suggesting it can be the rate-determining step. nih.gov In one computational study of the Suzuki-Miyaura cross-coupling of vinyl bromide and vinylboronic acid catalyzed by a model Pd(PH₃)₂ complex, the oxidative addition was found to have a relatively high energy barrier. acs.org Conversely, for the Sonogashira reaction between bromobenzene (B47551) and phenylacetylene, the oxidative addition was also identified as the rate-determining step, with the highest point on the Gibbs energy profile corresponding to its transition state. nih.gov

Table 1: Calculated Energy Barriers for Steps in a Model Suzuki-Miyaura Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | 9.7 acs.org |

| Transmetalation | Below separated reactants acs.org |

| Reductive Elimination | Moderate energy cost acs.org |

Note: The values are based on a model system and can vary depending on the specific substrates and ligands used.

Understanding Oxidative Addition Pathways

Computational studies have explored different pathways for oxidative addition. For aryl halides, a concerted three-center transition state is a commonly proposed mechanism. researchgate.net However, DFT calculations have also identified alternative pathways, including an Sₙ2-type mechanism. doi.org The preferred pathway can be influenced by the nature of the halide, the aryl group, and the phosphine (B1218219) ligands. researchgate.net The electron-donating or -withdrawing nature of substituents on the aryl halide can also influence the rate of oxidative addition, with electron-withdrawing groups generally accelerating the reaction. youtube.com

Furthermore, computational models have highlighted the importance of solvent effects on the energetics of oxidative addition. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into DFT calculations to provide a more accurate description of the reaction in solution. nih.govacs.org

Molecular Orbital Analysis and Bonding Rationalization

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding within the Pd(PPh₃)₄ complex, which is fundamental to its reactivity.

Palladium-Phosphorus Bonding Characteristics

The bond between the palladium center and the phosphorus atoms of the triphenylphosphine (B44618) ligands is a classic example of a dative bond, involving a combination of σ-donation and π-back-donation. The phosphorus atom donates its lone pair of electrons to an empty orbital on the palladium (σ-donation). Concurrently, the filled d-orbitals of the palladium can donate electron density back to the empty σ* anti-bonding orbitals of the P-C bonds or the π* orbitals of the phenyl rings of the phosphine ligand (π-back-donation).

Natural Bond Orbital (NBO) analysis, a computational method used to study bonding, has been employed to quantify the nature of the Pd-P bond. These analyses can provide information on the hybridization of the orbitals involved and the extent of electron delocalization. Some studies have suggested that the Pd-P bonds in Pd(PPh₃)₄ are strong. researchgate.net The strength and nature of this bond are critical as the dissociation of PPh₃ ligands is often a key step in the catalytic cycle. wikipedia.orgchemeurope.com

Electron Density Distribution and Delocalization

The distribution of electron density within the Pd(PPh₃)₄ molecule is crucial for its chemical behavior. The palladium atom, in its zero-oxidation state, is electron-rich. This high electron density at the metal center is essential for its ability to undergo oxidative addition. nih.gov

Computational methods can generate electron density maps, which visualize the regions of high and low electron density within the molecule. researchgate.netcsic.es These maps would show a concentration of electron density on the palladium atom and its delocalization onto the phosphine ligands. This delocalization, facilitated by the π-acceptor character of the phosphine ligands, helps to stabilize the complex. The electron-donating ability of the phosphine ligands can be quantified by analyzing the molecular electrostatic potential (Vmin) at the phosphorus atom, with more negative values indicating stronger donation. For triphenylphosphine, the Vmin is less negative compared to more electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃). nih.govacs.org

Predicting Regioselectivity and Stereoselectivity

A significant application of computational chemistry in the study of Pd(PPh₃)₄-catalyzed reactions is the prediction of product selectivity.

DFT calculations can be used to determine the relative energies of different possible transition states leading to various regio- or stereoisomers. The pathway with the lowest activation energy is predicted to be the major reaction channel, thus allowing for the prediction of the dominant product isomer. mdpi.com

For instance, in the Heck reaction, the regioselectivity (i.e., whether the aryl group adds to the substituted or unsubstituted carbon of the alkene) can be predicted by comparing the energies of the transition states for the two possible insertion pathways. mdpi.comlibretexts.org These calculations have shown that steric and electronic factors of both the substrate and the ligands play a crucial role in determining the regiochemical outcome.

Similarly, the stereoselectivity of reactions, such as enantioselective allylic alkylation, can be modeled. nih.govrsc.org By calculating the energy profiles for the formation of both enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. These predictions can be invaluable in the design of chiral ligands to achieve high levels of stereocontrol. acs.org For example, in Pd-catalyzed allylic amination, transition state force fields derived from quantum mechanics have been used to predict stereoselectivity with high accuracy. nih.gov

Table 2: Computational Prediction of Selectivity in Palladium-Catalyzed Reactions

| Reaction Type | Selectivity Predicted | Computational Method | Key Factors Influencing Selectivity |

| Heck Reaction | Regioselectivity | DFT | Steric and electronic properties of substrates and ligands. mdpi.comlibretexts.org |

| Sonogashira Coupling | Regioselectivity | DFT | Nature of the phosphine ligand (monodentate vs. bidentate). rsc.org |

| Allylic Alkylation | Enantioselectivity | DFT, Q2MM | Noncovalent interactions between substrate and ligand. nih.govnih.gov |

Kinetic Modeling and Computational Simulations

The catalytic prowess of Tetrakis(triphenylphosphine)palladium(0), often abbreviated as Pd(PPh₃)₄, in facilitating cross-coupling reactions has been the subject of extensive computational and theoretical investigation. These studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms that are often challenging to probe through experimental means alone. The insights gained from kinetic modeling and computational simulations have provided a detailed understanding of the elementary steps involved in catalytic cycles, such as the Suzuki-Miyaura and Heck reactions.

At the heart of these reactions lies a catalytic cycle that typically involves three key stages: oxidative addition, transmetalation, and reductive elimination. Computational studies have been pivotal in mapping the energy landscapes of these steps, identifying transition states, and determining rate-limiting steps.

One of the initial and crucial steps in the catalytic cycle is the dissociation of triphenylphosphine (PPh₃) ligands from the saturated 18-electron Pd(PPh₃)₄ complex to generate the catalytically active, coordinatively unsaturated 14-electron species, Pd(PPh₃)₂. organic-chemistry.org This dissociation is a prerequisite for the subsequent oxidative addition of an aryl halide.

Oxidative Addition:

Computational analyses have provided significant insights into the energetics of the oxidative addition step. For instance, DFT calculations have been used to determine the free energy of activation for the oxidative addition of aryl halides to the active Pd(PPh₃)₂ catalyst. These studies have revealed the influence of the halide and the aryl group's electronic properties on the reaction kinetics.

A notable finding from computational modeling is the calculated Gibbs free energy of activation (ΔG‡) for the oxidative addition of phenyl bromide to a Pd(PPh₃)₂ complex, which is a key intermediate derived from this compound(0). This has been reported to be approximately 11.5 kcal/mol relative to the PdL₂ species. rsc.org Experimental kinetic data corroborates these theoretical findings, with an observed rate constant of 8.5 × 10⁻⁴ M⁻¹s⁻¹ for the same reaction, corresponding to a ΔG‡ of 13.8 kcal/mol. rsc.org

Calculated and Experimental Energetics for the Oxidative Addition of Phenyl Bromide to Pd(PPh₃)₂

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Calculated ΔG‡ | 11.5 kcal/mol | DFT | rsc.org |

| Experimental ΔG‡ | 13.8 kcal/mol | Kinetic Studies | rsc.org |

| Free Energy of Pre-complex Formation (PhBr + Pd(PPh₃)₂) | -1.9 kcal/mol | DFT |

Transmetalation and Reductive Elimination:

Computational studies have also shed light on the relative rates of these elementary steps. For Suzuki-Miyaura reactions, it has been established that with aryl bromides, the oxidative addition typically occurs to a monoligated palladium complex. In the case of aryl iodides, the initial binding of the aryl iodide to the palladium center is considered the first irreversible step in the catalytic cycle.

The following table presents a selection of observed rate constants for the oxidative addition of various aryl halides to this compound(0), illustrating the influence of the halide and substituents on the reaction rate.

Observed Rate Constants (k_obs) for the Oxidative Addition of Aryl Halides to Pd(PPh₃)₄

| Aryl Halide | k_obs (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Phenyl Iodide | 3.07 | |

| Phenyl Bromide | 0.93 | |

| p-CO₂Me Phenyl Iodide | 1.87 | |

| Phenyl Chloride | 0.92 |

These computational and kinetic studies have not only provided a fundamental understanding of how this compound(0) functions at a molecular level but have also guided the development of more efficient catalytic systems and the optimization of reaction conditions for a wide range of synthetic applications. The synergy between theoretical calculations and experimental observations continues to be a powerful approach in advancing the field of organometallic catalysis.

Advanced Characterization Techniques in Mechanistic Elucidation

Spectroscopic Methods in Reaction Monitoring

Spectroscopic techniques are indispensable for real-time and in-situ analysis of catalytic reactions, providing critical data on the concentration and structure of species in solution.

NMR Spectroscopy (e.g., ³¹P-NMR for Ligand Dissociation)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a powerful tool for probing the coordination environment of the palladium center. The chemical shift of the phosphorus-31 nucleus is highly sensitive to changes in the electronic and steric properties of the phosphine (B1218219) ligands and their coordination to the palladium atom.

A key aspect of the catalytic activity of Tetrakis(triphenylphosphine)palladium(0) is its propensity to dissociate one or more triphenylphosphine (B44618) ligands in solution. This dissociation generates coordinatively unsaturated and highly reactive palladium species, such as Pd(PPh₃)₃ and Pd(PPh₃)₂, which are often the true catalysts in cross-coupling reactions. chemeurope.comwikipedia.org ³¹P-NMR spectroscopy allows for the direct observation of this ligand dissociation equilibrium.

Studies have shown that in solution, this compound(0) is largely dissociated. psu.edu The ³¹P{¹H} NMR spectrum of this compound(0) in DMF-d₇ at room temperature shows a single broad resonance, indicating a dynamic exchange between different palladium-phosphine species. psu.edu The chemical shift of Pd(PPh₃)₄ is sensitive to the solvent due to these dissociation equilibria. researchgate.net At room temperature, the dominant species in solution are often [Pd(PPh₃)₃] and even the 14-electron complex [Pd(PPh₃)₂]. rsc.org Variable-temperature ³¹P-NMR studies have been instrumental in identifying the various species present at different temperatures and in determining the thermodynamic parameters for ligand exchange. rsc.org For instance, at lower temperatures, the formation of [Pd(PPh₃)₄] can be observed. rsc.org

The following table summarizes representative ³¹P-NMR chemical shifts for this compound(0) and related species, highlighting the effect of ligand dissociation and solvent.

| Compound/Species | Solvent | Temperature (°C) | ³¹P Chemical Shift (ppm) | Reference |

| [Pd(PPh₃)₄] | - | - | ~16 | researchgate.net |

| [Pd(PPh₃)₄] in DMF-d₇ | DMF-d₇ | Ambient | 17.1 (broad) | psu.edu |

| [Pd(PPh₃)₂] | - | - | ~29 | researchgate.net |

| [Pd(O₂)(PPh₃)₂] | DMF-d₇ | - | 34.3 | psu.edu |

| Free PPh₃ | DMF-d₇ | -60 | -7.56 (broad) | psu.edu |

This table is interactive. You can sort and filter the data by clicking on the column headers.

UV/Vis Spectroscopy

UV/Vis spectroscopy is another valuable technique for monitoring the progress of reactions catalyzed by this compound(0). Changes in the electronic environment of the palladium center upon ligand dissociation, oxidative addition, and other catalytic steps result in distinct changes in the UV/Vis absorption spectrum.

The bright yellow color of this compound(0) is due to electronic transitions involving the palladium d-orbitals and the phosphine ligands. chemeurope.com The UV/Vis spectrum of this complex is sensitive to the solvent, which is consistent with the solvent-dependent ligand dissociation observed by ³¹P-NMR. researchgate.net By monitoring the changes in the absorbance at specific wavelengths, it is possible to follow the consumption of the starting materials and the formation of products, as well as to detect the presence of different catalytic intermediates. For instance, the oxidative addition of an aryl halide to the Pd(0) center to form a Pd(II)-aryl species leads to a significant change in the electronic structure and, consequently, the UV/Vis spectrum. chemeurope.com

X-ray Crystallography for Structural Determination of Intermediates

While spectroscopic methods provide invaluable information about species in solution, X-ray crystallography offers definitive proof of the solid-state structure of stable compounds and, in favorable cases, catalytic intermediates. The crystal structure of the precatalyst, this compound(0), has been determined, revealing a tetrahedral coordination geometry of the four triphenylphosphine ligands around the central palladium atom. researchgate.net This technique has also been crucial in characterizing various palladium(II) complexes that are key intermediates in catalytic cycles, such as the products of oxidative addition. The ability to isolate and crystallize these intermediates provides a static snapshot of a particular point in the reaction pathway, offering unparalleled insight into bonding and stereochemistry.

Mass Spectrometry Techniques

Mass spectrometry (MS) has emerged as a powerful tool for the mechanistic investigation of palladium-catalyzed cross-coupling reactions. uvic.ca Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for the detection of charged and transient catalytic species directly from the reaction mixture. uvic.caacs.org

ESI-MS allows for the "gentle" ionization of molecules, preserving non-covalent interactions and enabling the observation of fragile organometallic complexes that might not be detectable by other methods. uvic.ca This technique has been successfully employed to identify key cationic palladium intermediates in complex tandem reactions, providing direct evidence for proposed mechanistic pathways. acs.org For example, ESI-MS has been used to detect monoligated Pd(0) species, which are highly reactive and difficult to characterize by other means. researchgate.net Furthermore, online reaction monitoring using ESI-MS can provide real-time information on the formation and consumption of various intermediates throughout the course of a reaction. researchgate.net

Immobilization and Heterogenization Strategies

Challenges of Homogeneous Catalysis (Separation and Recyclability)

Homogeneous catalysts, such as Tetrakis(triphenylphosphine)palladium(0), are uniformly dispersed in the reaction medium, which provides high activity and selectivity. unitrak.comrsc.org However, their use presents significant challenges, primarily concerning their separation from the final product and subsequent recycling. unitrak.comrsc.orgrsc.org The difficulty in separating the catalyst from the reaction mixture often leads to contamination of the product with the metal, a critical issue in industries like pharmaceuticals where strict limits on metal residues are enforced. rsc.org

Furthermore, the process of separating the catalyst can be energy-intensive and costly. rsc.org Homogeneous catalysts are also prone to deactivation and degradation during the reaction or recovery process, limiting their reuse. unitrak.commdpi.com For instance, this compound(0) is sensitive to air and can decompose, which not only reduces its catalytic activity but also complicates its handling and storage. unitrak.comresearchgate.net The financial implications are also considerable, as palladium is a precious and expensive metal, making efficient recovery and recycling economically crucial. rsc.org

Solid-Supported this compound(0)

To overcome the limitations of homogeneous catalysis, significant research has focused on immobilizing this compound(0) onto solid supports. This approach, known as heterogenization, aims to combine the high reactivity of the homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation and recyclability. researchgate.netresearchgate.net

Polystyrene is a commonly used polymer support for immobilizing palladium catalysts. researchgate.netresearchgate.net Polystyrene-supported triphenylphosphine (B44618) can be synthesized and subsequently complexed with a palladium precursor to create a solid-supported version of this compound(0). researchgate.netresearchgate.net This polymer-bound catalyst offers a practical alternative for reactions like the Suzuki cross-coupling. researchgate.net The solid nature of the support allows for simple filtration to separate the catalyst from the reaction mixture, facilitating its reuse in subsequent reaction cycles. researchgate.netresearchgate.net Research has shown that such catalysts can be stored in the air for over a year without losing their stability. researchgate.net

Silica (B1680970) is another widely employed support for palladium catalysts due to its high surface area and thermal stability. nih.govresearchgate.net Palladium nanoparticles can be supported on various forms of silica, including amorphous silica and mesoporous silica. nih.govacs.org These materials have been studied as catalysts in reactions such as the Heck reaction. acs.org However, a significant challenge with silica-supported palladium catalysts is the leaching of palladium into the reaction solution, where the leached species are often the active catalytic phase. nih.govacs.org This leaching can be influenced by factors such as the reaction temperature and the chemical environment. nih.gov To mitigate this, strategies such as encapsulating palladium nanoparticles within a mesoporous silica shell have been developed to enhance stability and recyclability. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline porous materials that are highly suitable for encapsulating metal catalysts. mdpi.comnih.gov Their tunable pore sizes and high surface areas allow for the dispersion of palladium species within the framework, which can prevent aggregation and leaching. mdpi.comnih.govnih.gov Encapsulating palladium complexes or nanoparticles within MOFs can lead to highly stable and reusable catalysts. mdpi.comacs.org The MOF structure can protect the active palladium sites, leading to sustained catalytic activity over multiple cycles. mdpi.comrsc.org This method is seen as a promising way to create highly dispersed and stabilized palladium species for various chemical transformations. researchgate.net

Performance of Immobilized Catalysts

The performance of immobilized this compound(0) is evaluated based on its catalytic efficiency, the yields of the desired products, and its reusability.

Immobilized palladium catalysts have demonstrated high efficiency and yields in various cross-coupling reactions. For example, a polystyrene-supported palladium catalyst used in the Suzuki cross-coupling reaction yielded products in amounts nearly identical to those obtained with the homogeneous Pd(PPh₃)₄ catalyst. researchgate.net Similarly, palladium nanoparticles encapsulated in MOFs have shown excellent yields in reactions like the Heck and Suzuki-Miyaura couplings. acs.orgnih.gov

The table below presents data on the performance of different immobilized palladium catalysts in the Suzuki-Miyaura cross-coupling reaction.

| Catalyst Support | Aryl Halide | Arylboronic Acid | Yield (%) | Reusability (cycles) | Reference |

| Polystyrene | 4-Bromotoluene | Phenylboronic acid | 95 | >3 | researchgate.net |

| Silica (Pd-nanocubes@mSi) | Iodobenzene | Phenylboronic acid | >99 | 8 | nih.gov |

| MOF (UiO-66-NH₂@cyanuric chloride@2-aminopyrimidine/PdNPs) | 4-Bromobenzaldehyde | Phenylboronic acid | 98 | 10 | acs.org |

| MOF (Pd@MOF-APBA) | Iodobenzene | Phenylboronic acid | 99 | >3 (gram-scale) | nih.gov |

The data indicates that immobilized catalysts can achieve high to quantitative yields. The reusability of these catalysts is a key advantage. For instance, a polymer-supported catalyst showed only a 0.60% loss of the initial palladium amount during a reaction. researchgate.net MOF-encapsulated catalysts have been shown to be recyclable for up to ten times without a significant drop in performance and with minimal metal leaching. acs.orgnih.gov This demonstrates the potential of immobilization strategies to create robust and economically viable catalytic systems.

Recyclability and Reusability

The immobilization of this compound(0) is primarily driven by the need to facilitate catalyst recovery and reuse, thereby reducing costs and minimizing palladium contamination in the final products. The recyclability of these heterogenized catalysts is a critical measure of their practical utility and economic viability.

Research has demonstrated that immobilized palladium catalysts can be recycled multiple times without a significant loss of activity. For instance, palladium immobilized on an amide and ether functionalized porous organic polymer (Pd@AEPOP) was successfully recycled nine times in Heck cross-coupling reactions. mdpi.com A slight decrease in activity observed over successive cycles was attributed to the gradual loss of palladium from the support. mdpi.com Similarly, 3D printed stirrer devices impregnated with this compound(0) have shown excellent reusability in Suzuki-Miyaura reactions. These devices can be simply removed from the reaction, washed, and reused. chemrxiv.org

A key challenge in the recyclability of immobilized palladium catalysts is the leaching of the metal into the reaction solution. This not only reduces the catalyst's long-term performance but can also contaminate the product. Leaching can occur through the release of palladium nanoparticles or soluble molecular species from the support. helsinki.fimdpi.com In continuous flow systems, this leaching effect can be more pronounced, as the palladium metal may progressively "chromatograph" through the packed bed. researchgate.net However, studies have shown that leaching can be minimal. For example, in one study using a 3D printed carousel device, only 0.8% of the total palladium was lost to the reaction. chemrxiv.org

The structural design of the support material plays a crucial role in minimizing leaching and enhancing reusability. Monolithic structures, for instance, can help to compartmentalize palladium nanoparticles, thereby reducing agglomeration and catalyst loss. rsc.org

The table below summarizes the reusability of different immobilized this compound(0) systems reported in the literature.

Table 1: Recyclability of Immobilized this compound(0) Catalysts

| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Conversion | Reference |

|---|---|---|---|---|

| Pd@AEPOP | Heck cross-coupling | 9 | Activity slightly decreased | mdpi.com |

| 3D Printed Stirrer | Suzuki-Miyaura | Multiple | Comparable to fresh catalyst | chemrxiv.orgchemrxiv.org |

| Palladium on Monolith | Cross-coupling | - | Excellent stability | rsc.org |

| Silica-based Pd catalyst | Suzuki coupling | Multiple | No apparent loss of activity | vapourtec.com |

Flow Chemistry Applications

The use of immobilized this compound(0) in continuous flow reactors offers significant advantages over traditional batch processing, including improved efficiency, safety, and automation. nih.gov In a flow chemistry setup, the heterogenized catalyst is typically packed into a column or reactor, and the reactant solution is continuously pumped through it. researchgate.net This configuration allows for the simultaneous reaction and separation of the catalyst from the product stream, simplifying purification. researchgate.netup.ac.za

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. acs.org For instance, Suzuki-Miyaura cross-coupling reactions performed using an immobilized this compound(0) catalyst in a packed-bed reactor under flow conditions achieved comparable yields to batch reactions in a fraction of the time (1 hour vs. 18 hours). rsc.org

The design of the flow reactor and the nature of the immobilized catalyst are critical for successful implementation. Packed-bed reactors are commonly used, where the solid-supported catalyst is contained within a column. researchgate.netnih.gov The use of monolithic supports or 3D printed reactors with defined channels can improve flow characteristics and mass transfer. rsc.orgdoi.org

A variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, have been successfully demonstrated in continuous flow systems using immobilized palladium catalysts. acs.orgsemanticscholar.orgwikipedia.org These systems have shown long-term stability, with some catalysts operating for extended periods without significant deactivation. dntb.gov.ua

The table below provides examples of flow chemistry applications using immobilized palladium catalysts.

Table 2: Flow Chemistry Applications of Immobilized Palladium Catalysts

| Catalyst System | Reaction Type | Reactor Type | Key Findings | Reference |

|---|---|---|---|---|

| Polymer-supported Pd(PPh₃)₄ | Suzuki-Miyaura | Packed-bed | Comparable yield to batch in 1/18th the time | rsc.org |

| Pd nanoparticles on monolith | Cross-coupling | 3D Printed | Enhanced catalytic activity and stability | rsc.org |

| Pd on functionalized silica | Suzuki coupling | Omnifit glass column | Maintained >94% conversion for over 7 hours | vapourtec.com |

| Pd(PPh₃)₄ | Suzuki-Miyaura | Multi-jet oscillating disk | High yield (82%) | acs.org |

3D Printing for Catalytic Devices

Additive manufacturing, or 3D printing, has emerged as a powerful tool for the fabrication of bespoke catalytic devices with complex geometries and integrated functionalities. chemrxiv.orgnih.govmdpi.com This technology allows for the rapid prototyping and production of reactors, catalyst supports, and integrated catalytic systems that can be tailored for specific chemical transformations. researchgate.netelsevierpure.com

One of the key advantages of 3D printing in catalysis is the ability to create structures with high surface area-to-volume ratios and intricate internal channel networks, which can enhance mass transfer and improve catalytic efficiency. nih.gov Various 3D printing techniques, such as Fused Deposition Modeling (FDM), Selective Laser Sintering (SLS), and Stereolithography (SLA), have been employed to create catalytic devices from a range of materials, including polymers, ceramics, and metals. chemrxiv.orgnih.gov

This compound(0) and other palladium catalysts can be incorporated into these 3D printed structures in several ways. The catalyst can be blended with the printing material before fabrication, impregnated into the printed structure after its creation, or the printed object can serve as a support for the deposition of palladium nanoparticles. helsinki.fichemrxiv.org

Examples of 3D printed catalytic devices include:

Catalyst-impregnated stirrer bars: These devices combine the functions of stirring and catalysis, simplifying reaction setup and product purification. chemrxiv.orgchemrxiv.org

Monolithic reactors: These reactors, with their well-defined channel structures, offer improved flow dynamics and catalyst-substrate contact compared to traditional packed-bed reactors. rsc.orgdoi.org

Customized flow reactors: 3D printing allows for the fabrication of reactors with integrated mixing elements and complex channel geometries to optimize reaction conditions. rsc.orgchemistryviews.org

Research has shown that 3D printed catalytic devices can exhibit high catalytic activity, good stability, and excellent reusability. helsinki.firsc.org For instance, a 3D printed palladium catalyst for Suzuki-Miyaura reactions showed similar activity to the commercial powder catalyst but with improved recoverability and reduced palladium leaching. helsinki.fijyu.fi The ability to precisely control the architecture of the catalytic device opens up new possibilities for designing highly efficient and selective catalytic systems. nih.govresearchgate.net

The table below highlights different 3D printing approaches for creating catalytic devices.

Table 3: 3D Printing Techniques for Catalytic Devices

| 3D Printing Technique | Material | Catalyst Integration | Application Example | Reference |

|---|---|---|---|---|

| Selective Laser Sintering (SLS) | Polypropylene/SilicaCat Pd(0) | Blended with base material | Suzuki-Miyaura cross-coupling | helsinki.fijyu.fi |

| Fused Deposition Modeling (FDM) | Polypropylene | Impregnated into printed device | Suzuki-Miyaura cross-coupling | chemrxiv.orgchemrxiv.org |

| Not specified | Alumina | Deposition-precipitation on monolith | Cross-coupling reactions | rsc.org |

| Light-assisted 3D printing | Silicon oxycarbide | Atomic Layer Deposition of Pd | Cross-coupling reactions | researchgate.net |

Applications in Complex Molecule Synthesis

Pharmaceutical Development and Active Pharmaceutical Ingredients (APIs)

The synthesis of pharmaceuticals and Active Pharmaceutical Ingredients (APIs) heavily relies on palladium-catalyzed reactions, with some estimates suggesting their use in over 90% of pharmaceutical products. ontosight.ai Pd(PPh₃)₄ plays a critical role in this area by enabling the efficient construction of the complex carbon skeletons that characterize many drug molecules. ontosight.ai Cross-coupling reactions catalyzed by this compound are essential for creating biaryl structures and other key motifs found in numerous APIs.

The Suzuki coupling, for instance, is widely employed in the pharmaceutical industry for its mild reaction conditions and tolerance of a wide range of functional groups. This reaction, often catalyzed by Pd(PPh₃)₄, joins an organoboron compound with an organohalide. Similarly, the Stille and Negishi couplings, which utilize organotin and organozinc reagents respectively, are also integral to the synthesis of pharmaceutical intermediates and final products. ascensusspecialties.comwikipedia.org The ability of Pd(PPh₃)₄ to catalyze these varied reactions makes it a versatile and powerful tool in medicinal chemistry and drug discovery. ontosight.aisigmaaldrich.com

Below is a table highlighting key cross-coupling reactions frequently catalyzed by Tetrakis(triphenylphosphine)palladium(0) in pharmaceutical synthesis.

| Reaction Name | Reactant 1 | Reactant 2 | Bond Formed |

| Suzuki Coupling | Organoboron Compound | Organohalide | C-C |

| Stille Coupling | Organotin Compound | Organohalide | C-C |

| Negishi Coupling | Organozinc Compound | Organohalide | C-C |

| Sonogashira Coupling | Terminal Alkyne | Organohalide | C-C |

| Heck Reaction | Alkene | Organohalide | C-C |

Advanced Materials Science

The utility of this compound(0) extends beyond pharmaceuticals into the realm of advanced materials science. ontosight.aisigmaaldrich.com Its catalytic activity is pivotal in synthesizing specialized organic molecules that form the basis of innovative materials with unique electronic and photophysical properties.

In polymer science, Pd(PPh₃)₄ is a key catalyst for synthesizing conjugated polymers. acs.org These materials are characterized by a backbone of alternating single and double bonds, which imparts unique electronic properties. Cross-coupling reactions like the Suzuki and Stille couplings are adapted for polymerization, allowing for the step-growth synthesis of well-defined polymeric structures. This method enables precise control over the polymer's molecular weight, structure, and, consequently, its material properties. The catalyst's tolerance for various functional groups allows for the incorporation of different monomers, leading to a diverse range of polymers with tailored characteristics for specific applications. ontosight.aisigmaaldrich.com

A significant application of the polymers synthesized using Pd(PPh₃)₄ is in the field of organic electronics. Conjugated polymers, such as those based on fluorene, often exhibit semiconducting properties. acs.org These materials are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Suzuki coupling reaction, catalyzed by Pd(PPh₃)₄, is a common method for producing polyfluorene-based polymers. acs.org The performance of these organic semiconductor devices is highly dependent on the purity and structural integrity of the polymer, underscoring the importance of efficient and clean catalytic synthesis. acs.org

Synthesis of Complex Organic Molecules in Research Settings

In academic and industrial research, Pd(PPh₃)₄ is considered a workhorse catalyst for the synthesis of a vast array of complex organic molecules. ascensusspecialties.comwikipedia.org Its broad applicability across numerous named reactions makes it a go-to choice for synthetic chemists exploring new molecular structures and reaction methodologies. wikipedia.orgsigmaaldrich.com The catalyst facilitates transformations that are otherwise difficult to achieve, including the creation of sterically hindered biaryl systems, functionalized alkenes, and complex ring systems. researchgate.net Research utilizing this catalyst continues to expand the toolkit of organic chemists, leading to breakthroughs in various fields, from medicinal chemistry to materials science. ontosight.ai

The table below summarizes the primary coupling reactions facilitated by this catalyst in general research.

| Reaction Type | Description |

| Heck Reaction | Couples an unsaturated halide with an alkene. wikipedia.orgchemeurope.com |

| Suzuki Coupling | Couples an organoboron compound with an organohalide. wikipedia.orgchemeurope.com |

| Stille Coupling | Couples an organotin compound with an organohalide. wikipedia.org |

| Sonogashira Coupling | Couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net |

| Negishi Coupling | Couples an organozinc compound with an organohalide. wikipedia.orgresearchgate.net |